![molecular formula C7H6ClNO2 B595849 Furo[2,3-c]pyridin-3(2H)-one hydrochloride CAS No. 106531-51-5](/img/structure/B595849.png)

Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Übersicht

Beschreibung

“Furo[2,3-c]pyridin-3(2H)-one hydrochloride” is a chemical compound . It is a novel building block for research .

Synthesis Analysis

The synthesis of this compound involves a stereoselective total synthesis approach . This approach provides direct access to the desired (S)-configuration of the molecule by making use of the alkylation of 4-amino-6-chloro-2-thiopyrimidine with the appropriate ®-1-chloroethyl furo[2,3-c]pyridine intermediates . The successful preparation makes use of an efficient enzymatic kinetic resolution of the key 1-hydroxyethyl furo[2,3-c]pyridine intermediates to establish stereochemical control of the respective stereogenic centers .Molecular Structure Analysis

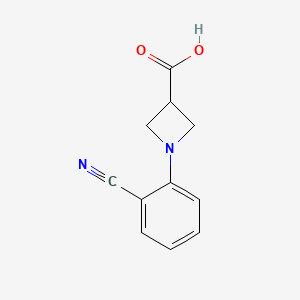

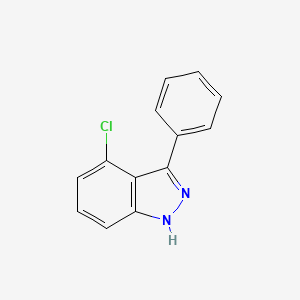

The molecular formula of this compound is C7H6ClNO2 . The molecular weight is 171.58 g/mol . The InChI code is 1S/C7H5NO2.ClH/c9-6-4-10-7-1-2-8-3-5 (6)7;/h1-3H,4H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 171.58 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a topological polar surface area of 39.2 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

Research indicates that compounds structurally related to Furo[2,3-c]pyridin-3(2H)-one hydrochloride are crucial precursors in the synthesis of pharmacologically active molecules. For instance, the pyranopyrimidine core, closely related to the furo[2,3-c]pyridin-3(2H)-one structure, is a key precursor for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023). The synthesis of such compounds involves advanced catalysis techniques, highlighting the chemical versatility and application potential of this compound and its derivatives.

Catalysis

In catalysis, the modification and functionalization of heterocyclic compounds including those related to this compound are of significant interest. Research focusing on hybrid catalysts for the synthesis of heterocyclic compounds demonstrates the importance of such structures in facilitating various chemical transformations. The use of diversified catalysts, such as organocatalysts and metal catalysts, underscores the adaptability of these compounds in synthesizing complex molecules with potential medicinal applications.

Material Science

The structural motif of this compound is also relevant in material science, particularly in the development of new materials with unique electronic, photonic, and mechanical properties. The synthesis of heterocyclic compounds and their integration into polymeric materials or coatings can lead to advancements in sensors, actuators, and other technological applications. The research on catalytic transformations of biomass-derived furfurals into valuable chemicals illustrates the potential of this compound and its related compounds in contributing to sustainable material science solutions (Dutta & Bhat, 2021).

Safety and Hazards

The safety and hazards associated with Furo[2,3-c]pyridin-3(2H)-one hydrochloride include the need to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

The primary target of Furo[2,3-c]pyridin-3(2H)-one hydrochloride is Gram-positive bacteria . This compound has been used for specific imaging and photodynamic ablation of these bacteria .

Mode of Action

This compound interacts with its targets through a process known as photodynamic ablation . This involves the generation of reactive oxygen species (ROS), specifically singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which are highly reactive and can cause damage to cellular structures .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the response to ROS. The generated ^1O2 and ˙OH can cause oxidative damage to proteins, lipids, and DNA, leading to cell death . This is particularly effective against Gram-positive bacteria, making this compound a potential tool for combating multiple drug-resistant bacteria .

Pharmacokinetics

Given its use in imaging and photodynamic ablation, it is likely that this compound has properties that allow it to be taken up by cells and generate ros when exposed to certain wavelengths of light .

Result of Action

The result of the action of this compound is the specific imaging and photodynamic ablation of Gram-positive bacteria . The compound’s ability to generate ROS leads to oxidative damage and cell death in these bacteria .

Action Environment

The action of this compound is influenced by the presence of light, as light exposure is necessary for the generation of ROS . Other environmental factors that could influence the action of this compound include the presence of oxygen (necessary for the formation of ROS) and the specific characteristics of the bacterial cells being targeted .

Eigenschaften

IUPAC Name |

furo[2,3-c]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-3-8-2-1-5(6)7;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVRHCYASFZWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704463 | |

| Record name | Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106531-51-5 | |

| Record name | Furo[2,3-c]pyridin-3(2H)-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106531-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,3H-furo[2,3-c]pyridin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)